molecular formula C14H16O2S B14550054 Naphthalene, 2-(butylsulfonyl)- CAS No. 62141-77-9

Naphthalene, 2-(butylsulfonyl)-

Cat. No.: B14550054
CAS No.: 62141-77-9
M. Wt: 248.34 g/mol
InChI Key: NBQUBYTUHYQVEF-UHFFFAOYSA-N
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Description

Naphthalene, 2-(butylsulfonyl)-, is a naphthalene derivative featuring a butylsulfonyl (-SO₂C₄H₉) substituent at the 2-position. The sulfonyl group is electron-withdrawing, influencing the compound’s reactivity, solubility, and interactions in biological systems.

Properties

CAS No.

62141-77-9

Molecular Formula

C14H16O2S

Molecular Weight

248.34 g/mol

IUPAC Name

2-butylsulfonylnaphthalene

InChI

InChI=1S/C14H16O2S/c1-2-3-10-17(15,16)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3

InChI Key

NBQUBYTUHYQVEF-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, 2-(butylsulfonyl)- typically involves the sulfonation of naphthalene followed by the introduction of a butyl group. One common method involves reacting naphthalene with concentrated sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then reacted with butyl chloride in the presence of a base, such as sodium hydroxide, to yield naphthalene, 2-(butylsulfonyl)- .

Industrial Production Methods

Industrial production of naphthalene, 2-(butylsulfonyl)- follows similar synthetic routes but on a larger scaleThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-(butylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene, 2-(butylsulfonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene, 2-(butylsulfonyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate into DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physicochemical Comparison of Naphthalene Derivatives
Compound Molecular Weight (g/mol) Melting Point (°C) Water Solubility Log P (Octanol-Water)
Naphthalene 128.17 80–82 31 mg/L 3.30
2-Methylnaphthalene 142.20 34–36 24 mg/L 3.87
Naphthalene-2-sulfonic acid 208.24 >300 Highly soluble -0.5 (estimated)
2-Naphthalenesulfonyl chloride 226.68 74–78 Reacts with water 2.10 (estimated)
Naphthalene, 2-(ethenylsulfonyl)- 218.27 Not reported Low 2.50 (estimated)
Naphthalene, 2-(butylsulfonyl)- 238.33 ~50–70 (est.) Moderate 3.00 (est.)

Key Observations :

  • The sulfonyl group increases molecular weight and polarity compared to methyl or hydrogen substituents.
  • Solubility : Naphthalene-2-sulfonic acid is highly water-soluble due to ionization, whereas 2-(butylsulfonyl)-naphthalene likely has moderate solubility, balancing hydrophobicity (butyl chain) and polarity (sulfonyl group) .
  • Melting Point : The butylsulfonyl derivative’s melting point is expected to be lower than naphthalene-2-sulfonic acid (>300°C) but higher than 2-methylnaphthalene (34–36°C) due to reduced crystallinity from the flexible butyl chain .

Chemical Reactivity

  • Sulfonyl Group Reactivity : The sulfonyl moiety acts as a strong electron-withdrawing group, making the naphthalene ring less reactive toward electrophilic substitution compared to methyl or hydrogen substituents. It may participate in nucleophilic aromatic substitution or serve as a leaving group in certain conditions .
  • Comparison with Ethenylsulfonyl Derivative: Naphthalene, 2-(ethenylsulfonyl)-, contains a vinyl group, enabling polymerization or addition reactions.

Toxicological and Environmental Profiles

  • Naphthalene and Methylnaphthalenes: Naphthalene is classified as a possible human carcinogen (Group 2B by IARC), with 2-methylnaphthalene showing higher pulmonary toxicity in rodents .
  • Sulfonyl Derivatives: Sulfonic acids and sulfonyl chlorides are generally less volatile but may cause irritation upon exposure.
  • Metabolism : Sulfonyl groups may undergo Phase II conjugation (e.g., glucuronidation), enhancing excretion and reducing bioaccumulation compared to parent naphthalene .

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